molecular formula C8H12N2O2 B1453228 N-methyl-5-[(methylamino)methyl]furan-2-carboxamide CAS No. 893741-11-2

N-methyl-5-[(methylamino)methyl]furan-2-carboxamide

Cat. No.: B1453228
CAS No.: 893741-11-2
M. Wt: 168.19 g/mol
InChI Key: NMODYIFATKWVQB-UHFFFAOYSA-N
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Description

“N-methyl-5-[(methylamino)methyl]furan-2-carboxamide” is a chemical compound with the molecular formula C8H12N2O2 . It has a molecular weight of 168.19 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc . Unfortunately, specific physical and chemical properties for “this compound” were not found in the available sources.

Scientific Research Applications

Furan Fatty Acids and Health Benefits

Furan fatty acids, which include compounds structurally related to N-methyl-5-[(methylamino)methyl]furan-2-carboxamide, are found in plants, algae, and fish. They have been reported to exhibit health benefits such as antioxidant and anti-inflammatory activities. However, the relationship between furan fatty acids and health outcomes, such as their role in diabetes and renal health, remains complex and requires further investigation. These acids are also associated with dietary intake of fish or fish oil, highlighting their nutritional relevance (Xu et al., 2017).

Biomass to Chemicals Conversion

The valorization of sugars from biomass into chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural has gained attention. These furan derivatives serve as building blocks in green chemistry for producing various chemicals and fuels. Solvent selection, guided by green chemistry principles and performance assessments, is crucial in optimizing the conversion processes while minimizing environmental impacts (Esteban et al., 2020).

Renewable Feedstocks for Chemical Industry

5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, are pivotal in transitioning from non-renewable hydrocarbon sources to sustainable feedstocks for the chemical industry. This shift could significantly reduce reliance on oil, natural gas, and coal, supporting the development of eco-friendly materials, fuels, and chemicals (Chernyshev et al., 2017).

Properties

IUPAC Name

N-methyl-5-(methylaminomethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-9-5-6-3-4-7(12-6)8(11)10-2/h3-4,9H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMODYIFATKWVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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